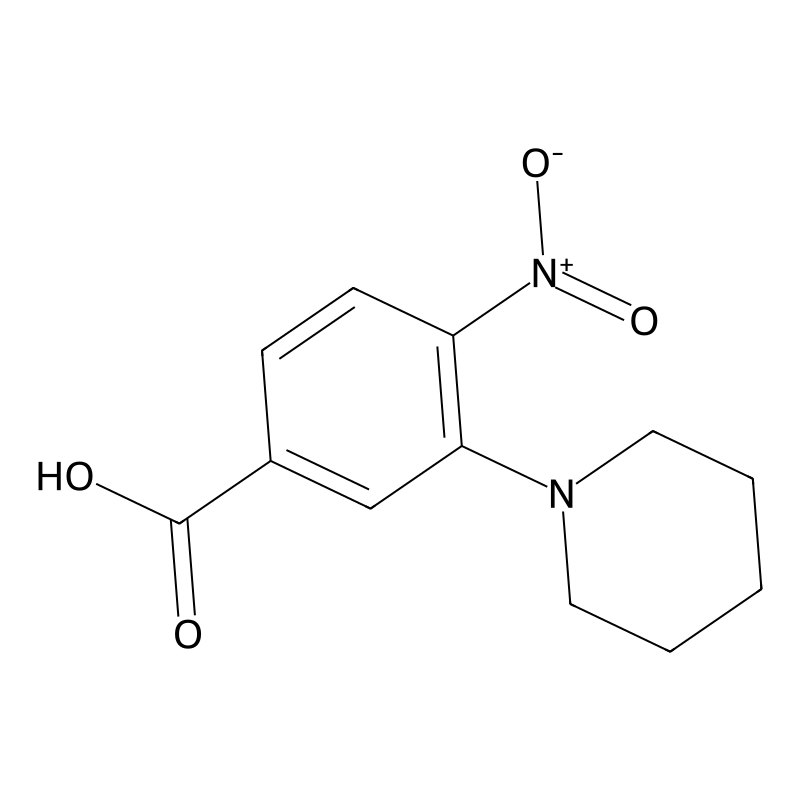

4-Nitro-3-(piperidin-1-YL)benzoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Nitro-3-(piperidin-1-YL)benzoic acid is an organic compound characterized by its structural components: a nitro group, a piperidine ring, and a benzoic acid core. Its molecular formula is with a molecular weight of approximately 250.25 g/mol . The presence of both the nitro group and the piperidine ring enhances its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and material science.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or tin(II) chloride.

- Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles.

- Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

These reactions allow for the synthesis of various derivatives, which can be tailored for specific applications.

The biological activity of 4-Nitro-3-(piperidin-1-YL)benzoic acid is largely dependent on its structure. In medicinal chemistry, it serves as a building block for compounds that target specific receptors or enzymes. The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. This compound's unique structure allows it to modulate the activity of enzymes and receptors, making it a candidate for further pharmacological studies.

The synthesis of 4-Nitro-3-(piperidin-1-YL)benzoic acid typically involves the nitration of 3-(piperidin-1-YL)benzoic acid. This process can be conducted using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure selective introduction of the nitro group at the desired position on the aromatic ring. For industrial production, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Catalysts and advanced purification techniques may also be utilized to improve synthesis efficiency.

4-Nitro-3-(piperidin-1-YL)benzoic acid has several applications across different fields:

- Medicinal Chemistry: It is used as a precursor for synthesizing pharmaceutical compounds, particularly those aimed at specific biological targets.

- Material Science: Its unique structure makes it suitable for developing novel materials with specialized properties.

- Biological Studies: The compound is useful in studying biological pathways involving nitroaromatic compounds, contributing to our understanding of their mechanisms.

The interaction studies involving 4-Nitro-3-(piperidin-1-YL)benzoic acid focus on its reactivity with various biological targets. The nitro group can be reduced within biological systems, leading to different metabolites that may exhibit distinct biological activities. These studies are essential for elucidating the compound's pharmacological profile and potential therapeutic uses.

Several compounds share structural similarities with 4-Nitro-3-(piperidin-1-YL)benzoic acid, each differing in functional groups or structural features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Nitrobenzoic Acid | Lacks piperidine ring | Less versatile in chemical reactivity |

| 3-(Piperidin-1-YL)benzoic Acid | Lacks nitro group | Reduced potential for certain reactions |

| 4-Amino-3-(piperidin-1-YL)benzoic Acid | Reduced form (nitro converted to amino) | Different reactivity and biological properties |

| 3-Nitro-4-(piperidin-4-ol-1-YL)benzoic Acid | Contains hydroxyl group instead of carboxylic acid | Potentially different solubility and reactivity |

The uniqueness of 4-Nitro-3-(piperidin-1-YL)benzoic acid arises from its combination of both a nitro group and a piperidine ring, which confer distinct chemical reactivity and broaden its application scope compared to similar compounds .